2-Chloro-ADP
Overview
Description
2-Chloro-ADP (2-Chloroadenosine-5’-O-diphosphate) is a derivative of the purine nucleotide adenosine 5’diphosphate (ADP). It has been found to induce aggregation of, and inhibit the production of cyclic AMP (cAMP) induced by prostaglandin E2 (PGE2) in, isolated human platelet-rich plasma in a concentration-dependent manner . It also induces relaxation of precontracted isolated guinea pig taenia coli strips .
Chemical Reactions Analysis
The light-dependent reactions use light energy to make two molecules needed for the next stage of photosynthesis: the energy storage molecule ATP and the reduced electron carrier NADPH . While these reactions do not specifically involve this compound, they provide context for the types of reactions that ADP and its derivatives may be involved in.
Scientific Research Applications
Inhibition of DNA Synthesis
2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), a derivative of 2-Chloro-ADP, inhibits the reduction of various nucleotides by ribonucleotide reductase, leading to significant inhibition of DNA synthesis in human lymphoblastic cells. This suggests its potential use in studying cellular mechanisms and in therapeutic applications targeting DNA replication (Griffig, Koob, & Blakley, 1989).
Adsorptive Removal in Environmental Studies
2-Chlorophenol, a structurally related compound, has been studied for its removal from aqueous solutions using various adsorbents. This research is relevant in environmental science for the removal of pollutants and understanding the interactions between chemicals and adsorbents (Singh, Gupta, Ojha, & Rai, 2013).
Photoaffinity Labeling in Biochemical Studies
2-Azidoadenosine diphosphate, another derivative of 2-ADP, has been used in photoaffinity labeling to study nucleotide binding sites on chloroplast coupling factor 1. This application is significant in biochemical research for understanding protein-nucleotide interactions and enzymatic mechanisms (Czarnecki, Abbott, & Selman, 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNGKCXGCOKLX-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167840 | |
Record name | 2-Chloro-ADP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16506-88-0 | |
Record name | 2-Chloro-ADP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-ADP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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